1,6-Dibromoisoquinoline
Overview
Description
1,6-Dibromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are significant in the field of organic chemistry due to their presence in numerous natural products and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromoisoquinoline can be synthesized through the bromination of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selective bromination at the 1 and 6 positions of the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or organomagnesium compounds.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
1,6-Dibromoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Derivatives of this compound are investigated for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 1,6-dibromoisoquinoline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromoisoquinoline
- 1,3-Dibromoisoquinoline
- 1,4-Dibromoisoquinoline
- 1,7-Dibromoisoquinoline
Uniqueness
1,6-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the synthesis of unique derivatives that may not be accessible through other brominated isoquinolines .
Properties
IUPAC Name |
1,6-dibromoisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACKZSZCGYJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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